molecular formula C8H15N B2853482 2-(Cyclohex-3-en-1-yl)ethan-1-amine CAS No. 40496-65-9

2-(Cyclohex-3-en-1-yl)ethan-1-amine

Cat. No.: B2853482
CAS No.: 40496-65-9
M. Wt: 125.215
InChI Key: CMPQPEBYXODWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohex-3-en-1-yl)ethan-1-amine is an organic compound with the molecular formula C8H15N. It is a clear, colorless to light yellow liquid that is slightly soluble in chloroform and methanol . This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohex-3-en-1-yl)ethan-1-amine typically involves the reaction of cyclohexene with ethylamine under controlled conditions. One common method includes the following steps :

    Preparation of the Reaction Mixture: Ethylamine is placed in a three-necked flask and cooled to -70°C under an argon atmosphere.

    Addition of Cyclohexene: Cyclohexene is added to the ethylamine solution, followed by the addition of lithium powder.

    Reaction Conditions: The mixture is stirred at -70°C for 2 hours, then warmed to -30°C, and additional lithium powder is added. The mixture is stirred again at -30°C for 2 hours before being allowed to warm to room temperature overnight.

    Workup: The reaction mixture is treated with water and extracted with chloroform. The organic phases are combined, dried over sodium sulfate, filtered, and evaporated to yield the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient separation and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohex-3-en-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-3-en-1-yl)ethan-1-amine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for dopamine beta-monooxygenase, which catalyzes the allylic hydroxylation of the compound to form ®-2-amino-1-(1-cyclohexenyl)ethanol . This reaction involves the transfer of an oxygen atom from the enzyme to the substrate, resulting in the formation of a hydroxylated product.

Comparison with Similar Compounds

Uniqueness: 2-(Cyclohex-3-en-1-yl)ethan-1-amine is unique due to its specific structure, which combines an unsaturated cyclohexene ring with an ethylamine side chain. This structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-cyclohex-3-en-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPQPEBYXODWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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